Di(isoxazolidin-2-yl)methane
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Overview
Description
Di(isoxazolidin-2-yl)methane is a compound that features two isoxazolidine rings attached to a central methane carbon Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(isoxazolidin-2-yl)methane typically involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions . This method provides a short and effective route to the desired compound. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the isoxazolidine rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(isoxazolidin-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazolidine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amines.
Scientific Research Applications
Di(isoxazolidin-2-yl)methane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of di(isoxazolidin-2-yl)methane and its derivatives often involves interactions with biological targets, such as enzymes or receptors. For example, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, leading to the bacteriostatic or bactericidal effects observed with these compounds.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These are closely related to isoxazolidines and share similar biological activities, particularly as antibacterial agents.
Uniqueness
Di(isoxazolidin-2-yl)methane is unique due to its dual isoxazolidine rings, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
63489-62-3 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(1,2-oxazolidin-2-ylmethyl)-1,2-oxazolidine |
InChI |
InChI=1S/C7H14N2O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7H2 |
InChI Key |
FPZNJBANFIUKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(OC1)CN2CCCO2 |
Origin of Product |
United States |
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